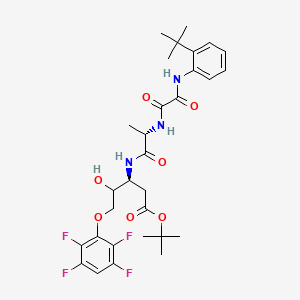
1-(2-Aminoethyl)-1H-Pyrimidin-2,4-dion-Hydrochlorid
Übersicht
Beschreibung
1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-ethyl)-1h-pyrimidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Reaktivität: Das Vorhandensein der Methacrylatgruppe ermöglicht es AMA, sowohl freie radikalische Polymerisationen als auch andere Polymerisationsreaktionen durchzuführen .
- HPLC-Trennung: AMA wird in der Aminosäureanalyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) verwendet. Es hilft, herausfordernde Aminosäurepaare wie Asparaginsäure und Glutaminsäure zu trennen .
Polymerchemie und Copolymerisation
Aminosäureanalyse
Zusammenfassend lässt sich sagen, dass 1-(2-Aminoethyl)-1H-Pyrimidin-2,4-dion-Hydrochlorid Anwendungen in der Polymerchemie, biomedizinischen Forschung, Aminosäureanalyse, Oberflächenmodifikation, Photopolymerisation und Ionenaustauscherharzen findet. Seine Vielseitigkeit macht es zu einer wertvollen Verbindung in wissenschaftlichen Untersuchungen und praktischen Anwendungen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht zu fragen! 😊
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . Another related compound, 2-aminopyrimidine derivatives, have shown in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Mode of Action
Related compounds such as 2-aminopyrimidines have been reported to exhibit their effects through interactions with their targets .
Biochemical Pathways
Related compounds such as 2-aminopyrimidines have been reported to affect various biochemical pathways, leading to their antitrypanosomal and antiplasmodial activities .
Result of Action
Related compounds have shown significant inhibitory activity against various human cancerous cell lines and organisms causing sleeping sickness and malaria .
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-2-4-9-3-1-5(10)8-6(9)11;/h1,3H,2,4,7H2,(H,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPEUZFLLWUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856631 | |
| Record name | 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34386-73-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34386-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)


![6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-amine](/img/structure/B1513254.png)





![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)




